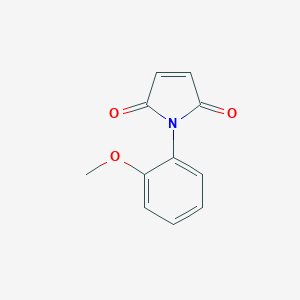

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Description

Nomenclature and Chemical Identification

The precise identification and naming of a chemical compound are fundamental for scientific communication. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is cataloged and referred to by various systematic names, common synonyms, and unique database identifiers.

The compound is systematically named This compound . A widely used common name for this substance is N-(2-Methoxyphenyl)maleimide . ontosight.ainih.gov Other synonyms found in chemical literature and databases include N-o-Anisylmaleimide and 1-(2-Methoxy-phenyl)-pyrrole-2,5-dione. ontosight.aiichemistry.cn

To ensure unambiguous identification, the compound is registered across numerous chemical and biological databases. Each entry provides a unique identifier. The most prominent of these is its CAS Registry Number, which is 17392-68-6 . ontosight.ai Other key identifiers are listed in the table below. ontosight.ai

| Database | Identifier |

| ChEMBL | CHEMBL565904 |

| PubChem CID | 97695 |

| ChemSpider | 10471 |

| NSC | NSC144974 |

| DTXSID | DTXSID70169734 |

Chemical Class and Core Scaffold Significance

The chemical behavior and biological potential of this compound are largely dictated by its core molecular framework. This framework consists of a pyrrole-2,5-dione backbone, commonly known as a maleimide (B117702).

The parent structure, maleimide (systematically named 1H-Pyrrole-2,5-dione), is an unsaturated imide derived from maleic acid. wikipedia.org This five-membered heterocyclic ring contains two carbonyl groups adjacent to the nitrogen atom. ontosight.ai The double bond within the ring is highly reactive and susceptible to Michael addition reactions, particularly with thiols. nih.govnih.gov This reactivity is a cornerstone of its utility in bioconjugation chemistry. ontosight.aiwikipedia.org

Both pyrrole (B145914) and maleimide scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules. rsc.orgmdpi.com

Pyrrole derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. nih.govnih.gov Research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. nih.govnih.gov The pyrrole nucleus serves as a versatile pharmacophore that can be modified to optimize affinity and efficacy for various biological targets. rsc.orgmdpi.com

Maleimide derivatives are particularly valued in the field of bioconjugation. wikipedia.orgontosight.ai Their high reactivity and specificity towards thiol groups (found in cysteine residues of proteins) allow for the stable covalent linkage of molecules. nih.govnih.gov This property is extensively used to create antibody-drug conjugates (ADCs) for targeted cancer therapy, attach drugs to polymers like polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic profiles, and immobilize proteins on surfaces for diagnostic and research purposes. wikipedia.orgnih.gov

Overview of Research Trajectory and Potential Applications

Research into this compound and its derivatives has explored various synthesis methods and potential uses. Synthesis commonly involves the reaction of 2-methoxyaniline with maleic anhydride (B1165640) or furan-2,5-dione, followed by a dehydrative cyclization step. ontosight.aismolecule.comnih.gov

The compound itself has been investigated for several potential applications:

Pharmaceuticals : Derivatives are being explored for therapeutic uses, leveraging the known biological activities of the maleimide core, such as potential antimicrobial, antiviral, and anticancer properties. ontosight.aismolecule.com

Corrosion Inhibition : It has demonstrated efficacy as an organic inhibitor for the corrosion of carbon steel in acidic environments. smolecule.com

Materials Science : Its structural properties make it a candidate for the development of new materials with specific functionalities. smolecule.com

Chemical Synthesis : It serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals. ontosight.ai

The research highlights the compound's versatility, stemming from the reactive maleimide core and the influence of the 2-methoxyphenyl substituent on its chemical and physical properties. ontosight.aismolecule.com

Initial Research Interests

Initial research interest in this compound and related compounds was largely driven by the versatile chemistry of the maleimide group. Maleimides are well-established reagents in bioconjugation, where their specific reactivity with thiols is used to link molecules together, for instance, in the preparation of antibody-drug conjugates. ontosight.ai

The broader class of N-substituted maleimides was also explored for its potential as building blocks in the synthesis of more complex heterocyclic systems and polymers. The specific structural features of this compound, such as the defined dihedral angle of 75.60 (10)° between its methoxybenzene and pyrrole-2,5-dione rings, have been characterized, providing a foundational understanding of its three-dimensional structure. nih.gov Research has also focused on how substituents on the phenyl ring influence the chemical and physical properties of the molecule, with the pyrrole-2,5-dione skeleton being a common scaffold in molecules showing a range of biological effects. researchgate.net

Broad Spectrum of Investigated Biological Activities

Derivatives of this compound are part of a larger family of pyrrole-containing compounds that have been investigated for a wide array of biological activities. ontosight.aiontosight.ai The pyrrole-2,5-dione moiety is a key pharmacophore that has been incorporated into various molecular designs to explore potential therapeutic applications. The spectrum of investigated activities includes antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.netontosight.ai

Antimicrobial Activity The pyrrole heterocyclic ring is a structural component in many compounds with demonstrated antimicrobial effects. derpharmachemica.comnih.gov Studies on various pyrrole-2,5-dione derivatives have revealed potential antibacterial and antifungal properties. For example, novel succinimide-maleimide derivatives have been synthesized and evaluated for their antimicrobial efficacy. Certain compounds from this class exhibited notable minimum inhibitory concentration (MIC) values against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq

Table 1: Antimicrobial Activity of Selected Succinimide-Maleimide Derivatives

| Compound ID | Test Organism | MIC (µM) |

|---|---|---|

| 5a | Enterococcus faecalis | 0.25 |

| 5a | Candida albicans | 0.125 |

| 5g | Enterococcus faecalis | 0.25 |

Data sourced from a study on novel succinimide-maleimide derivatives. uobasrah.edu.iq

Antiviral Activity The potential of pyrrole derivatives as antiviral agents has also been a subject of scientific inquiry. researchgate.net Research into acyclic analogues of tubercidin, which contain a pyrrolo[2,3-d]pyrimidine core, has identified compounds with activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov Specifically, 5-halogen-substituted analogues were found to be active at non-cytotoxic concentrations, with one bromo-substituted compound being significantly more potent than the standard antiviral drug acyclovir. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the broader pyrrole class in antiviral research.

Anticancer Activity The anticancer potential of the pyrrole-2,5-dione scaffold is an area of extensive investigation. ontosight.ai Various derivatives have been designed and synthesized as potential inhibitors of cellular processes critical for cancer cell proliferation. For instance, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were developed as potential tyrosine kinase inhibitors and were shown to inhibit the growth of cancer cell lines. nih.gov

Other studies have focused on succinimide-maleimide derivatives, identifying compounds with potent activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq A separate study on a metabolite from a marine bacterium, identified as a pyrrole derivative, demonstrated dose-dependent in vitro anticancer potential against human lung (A549) and cervical (HeLa) cancer cells. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Succinimide-maleimide (5i) | MCF-7 (Breast) | IC₅₀ | 1.496 µM |

| Succinimide-maleimide (5l) | MCF-7 (Breast) | IC₅₀ | 1.831 µM |

| PPDHMP (from Staphylococcus sp.) | A549 (Lung) | IC₅₀ | 19.94 ± 1.23 µg/ml |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a biological process by half. Data sourced from multiple studies. uobasrah.edu.iqnih.gov

These investigations underscore the broad interest in this compound and related structures as foundational molecules for developing new therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDGDRYFCIHDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169734 | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17392-68-6 | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17392-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017392686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17392-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-METHOXYPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Investigations and Biological Activities

Antimicrobial Activities

Derivatives of 1H-pyrrole-2,5-dione are noted for their potential pharmacological properties, which can be influenced by the nature of the substituent at the N-1 position of the pyrrole (B145914) ring. The presence of the 2-methoxyphenyl group in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is a key structural feature that may modulate its biological effects.

Research into the antibacterial effects of specific pyrrole-2,5-dione derivatives has been undertaken, though comprehensive studies on this compound are not extensively documented.

While some studies suggest that N-substituted maleimides possess antibacterial properties, specific data on the efficacy of this compound against key Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium smegmatis are not detailed in the available scientific literature. General findings indicate that some pyrrole derivatives show activity against Staphylococcus aureus.

Minimal Inhibitory Concentration (MIC) values are a critical measure of a compound's antibacterial potency. However, specific MIC values for this compound against the aforementioned Gram-positive and Gram-negative bacteria have not been reported in the reviewed literature.

Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Efficacy | Minimal Inhibitory Concentration (MIC) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | No data available | No data available |

| Enterococcus faecalis | Gram-Positive | No data available | No data available |

| Mycobacterium smegmatis | Gram-Positive (Acid-Fast) | No data available | No data available |

| Escherichia coli | Gram-Negative | No data available | No data available |

| Salmonella typhimurium | Gram-Negative | No data available | No data available |

| Pseudomonas aeruginosa | Gram-Negative | No data available | No data available |

| Acinetobacter baumannii | Gram-Negative | No data available | No data available |

The potential for pyrrole-2,5-dione derivatives to act as antifungal agents has also been an area of interest in medicinal chemistry.

Despite the interest in the antifungal properties of related compounds, specific studies detailing the efficacy of this compound against common fungal strains such as Candida albicans, Aspergillus niger, and Penicillium chrysogenum are not available in the reviewed scientific literature. Therefore, its potential as an antifungal agent against these specific organisms remains unconfirmed.

Antifungal Activity of this compound

| Fungal Strain | Efficacy |

|---|---|

| Candida albicans | No data available |

| Aspergillus niger | No data available |

| Penicillium chrysogenum | No data available |

Antifungal Activity

Anticancer and Cytotoxic Activities

Derivatives of 1H-pyrrole-2,5-dione are a subject of interest in medicinal chemistry for their potential therapeutic uses, including anticancer properties. smolecule.com However, specific research data for this compound across various standardized assays are limited.

In Vitro Cytotoxicity Assays on Human Cancer Cell Lines

Comprehensive searches of scientific literature did not yield specific cytotoxicity data, such as IC50 values, for this compound against the following human cancer cell lines: LoVo (colon), MCF-7 (breast), SK-OV-3 (ovarian), HL-60 (leukemia), SMMC-7721 (liver), A549 (lung), HepG2 (liver), Raji (lymphoma), or U373 (glioblastoma). While studies have been conducted on various heterocyclic compounds against these cell lines, specific findings for the compound are not available in the retrieved literature.

Induction of Apoptosis and Cell Proliferation Inhibition

There is a lack of specific published studies demonstrating that this compound induces apoptosis or directly inhibits cell proliferation in cancer cell lines. The investigation into its potential to trigger programmed cell death or halt the cell cycle remains an area for future research.

Mechanisms of Anticancer Action

The precise mechanisms through which this compound might exert anticancer effects have not been detailed in the available literature. There are no specific reports on its ability to induce reactive oxygen species (ROS) production, cause DNA damage, or inhibit key enzymes involved in cancer progression such as Poly (ADP-ribose) polymerase-1 (PARP-1), Epidermal Growth Factor Receptor (EGFR), or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Other Reported Biological Activities

Beyond its potential as an anticancer agent, the broader biological profile of this compound has been touched upon in limited studies.

Antioxidant Properties

The compound this compound has been reported to possess antioxidant properties, which could offer protection against oxidative stress. smolecule.com However, the full extent and significance of this activity require more detailed investigation to be fully understood. smolecule.com

Enzyme Inhibition

Specific data on the inhibitory activity of this compound against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or Aminoglycoside 6'-N-acetyltransferase type Ib is not available in the scientific literature reviewed. Research into the enzyme inhibition profile of this specific compound is required to determine its potential in these areas.

Potential Neuroprotective Effects

While direct experimental studies on the neuroprotective effects of this compound are not extensively documented in publicly available literature, research into structurally related pyrrole derivatives indicates a potential for this class of compounds to exhibit neuroprotective properties. Investigations into various pyrrole-based molecules have shown promising results in cellular and subcellular models of neurotoxicity and oxidative stress.

A study focused on newly synthesized N-pyrrolyl hydrazide hydrazones evaluated their neuroprotective capabilities in two in vitro neuronal models: human neuroblastoma SH-SY5Y cells and isolated rat brain synaptosomes. bohrium.com The findings revealed that these compounds offered statistically significant protection in models of induced oxidative stress. bohrium.comresearchgate.net For instance, in a model of 6-hydroxydopamine (6-OHDA)-induced oxidative stress, all tested pyrrole derivatives demonstrated neuroprotective effects. researchgate.net One particular compound, designated 9a, showed a protective effect comparable to that of melatonin. bohrium.comresearchgate.net In hydrogen peroxide (H2O2)-induced oxidative stress in SH-SY5Y cells, this same compound also exhibited notable antioxidant protection. researchgate.net

Further research into other pyrrole-containing compounds with an azomethine residue has also highlighted their potential in neuroprotection. nih.gov These compounds have been tested in models of 6-OHDA-induced neurotoxicity in isolated rat brain synaptosomes and tert-butyl hydroperoxide (t-BuOOH)-induced stress in brain mitochondria. nih.gov In the synaptosome model, 6-OHDA treatment alone led to a 55% decrease in viability, whereas the application of the tested pyrrole hydrazones at a concentration of 100 µM showed strong neuroprotective effects. nih.gov Similarly, these compounds helped mitigate the oxidative stress induced by t-BuOOH in isolated mitochondria, which otherwise caused a significant increase in malondialdehyde (MDA) production and a reduction in glutathione (B108866) (GSH) levels. nih.gov

These findings collectively suggest that the pyrrole scaffold is a viable candidate for the development of neuroprotective agents. The mechanisms often involve antioxidant activity and protection against neurotoxin-induced damage. bohrium.comnih.gov Although these studies were not performed on this compound itself, the positive results for related structures provide a rationale for future investigations into its specific neuroprotective potential.

Anticonvulsant and Anti-inflammatory Properties of Related Pyrrolidinediones

The pyrrolidinedione core is a key feature in many compounds investigated for a range of biological activities, including significant anticonvulsant and anti-inflammatory effects. This structural motif is present in numerous derivatives that have been synthesized and evaluated in various preclinical models of epilepsy and inflammation.

Anticonvulsant Properties:

Research has consistently shown that derivatives of pyrrolidine-2,5-dione possess potent anticonvulsant activity. Studies have utilized standard animal models, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the psychomotor 6 Hz seizure model, to identify and characterize these properties.

One series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant activity. A lead compound from this series, compound 14 , was particularly effective in the MES, scPTZ, and 6 Hz (32 mA) models in mice. Notably, it also showed efficacy in the 6 Hz (44 mA) model, which is indicative of potential against drug-resistant epilepsy. The proposed mechanism for some of these compounds involves the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.

Another study on N-Mannich bases derived from pyrrolidine-2,5-dione found that all tested compounds showed significant anticonvulsant activity in the MES test. Two compounds, 12 and 23 , were also effective in a pilocarpine-induced seizure model and were found to interact with neuronal voltage-sensitive sodium and L-type calcium channels.

The following table summarizes the anticonvulsant activity of selected pyrrolidinedione derivatives from various studies.

| Compound | Seizure Model | Efficacy (ED₅₀ mg/kg) | Reference |

|---|---|---|---|

| Compound 14 | MES | 49.6 | nih.gov |

| Compound 14 | scPTZ | 67.4 | nih.gov |

| Compound 14 | 6 Hz (32 mA) | 31.3 | nih.gov |

| Compound 14 | 6 Hz (44 mA) | 63.2 | nih.gov |

| Compound 6 | MES | 68.30 | nih.gov |

| Compound 6 | 6 Hz (32 mA) | 28.20 | nih.gov |

Anti-inflammatory Properties:

In addition to anticonvulsant effects, many pyrrolidinedione derivatives have demonstrated noteworthy anti-inflammatory activity. The mechanisms underlying these effects often involve the inhibition of key inflammatory pathways and mediators. For instance, some 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors that can also suppress inflammatory responses. One such compound, designated 20 , was found to inhibit the lipid accumulation of macrophages and reduce the secretion of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS) in a concentration-dependent manner. chemscene.com

Another study focused on newly synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives and evaluated their effect on the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and TNF-α, in human peripheral blood mononuclear cell (PBMC) cultures. The most promising compound, 2a , showed the strongest inhibition of this pro-inflammatory cytokine production.

The table below highlights the anti-inflammatory activity of representative pyrrolidinedione-related compounds.

| Compound | Model | Observed Effect | Reference |

|---|---|---|---|

| Compound 20 | Macrophage Cell Culture | Reduced secretion of TNF-α and ROS | chemscene.com |

| Compound 14 | Carrageenan-induced Aseptic Inflammation | Distinct anti-inflammatory activity | nih.gov |

| Compound 2a | Human PBMC Culture | Strongest inhibition of IL-6 and TNF-α production | sigmaaldrich.com |

These findings underscore the therapeutic potential of the pyrrolidinedione scaffold as a source for developing new anticonvulsant and anti-inflammatory agents.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) Analyses

While specific QSAR models exclusively for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of related N-substituted maleimides. researchgate.netjapsonline.com These analyses establish a mathematical correlation between the chemical structure of a compound and its biological activity. atlantis-press.com

Hansch's Extrathermodynamic Multi-parameter Approach

The Hansch analysis is a foundational QSAR approach that relates biological activity to various physicochemical parameters of a molecule, typically hydrophobicity (log P), electronic effects (σ), and steric effects (Es). jpbs-online.comsilae.itslideshare.net A general form of the Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

where C is the concentration of the compound required to produce a specific biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. jpbs-online.comvixra.org For N-aryl maleimides, the biological activity is often influenced by the ability of the compound to cross cell membranes and interact with target macromolecules. The hydrophobicity of the N-aryl substituent plays a significant role in this process.

An illustrative Hansch equation for a series of N-aryl maleimides with antifungal activity might look like:

log(1/MIC) = 0.65(±0.15)logP - 0.82(±0.20)σ - 0.12(±0.05)Es + 2.54(±0.30) (n=20, r²=0.85, s=0.18)

Note: This equation is representative and not specific to this compound.

Correlation of Structural Descriptors with Biological Activity

The biological activity of N-aryl maleimides is often dictated by steric and electrostatic interactions with their biological targets. wisdomlib.orgdrugdesign.org

Steric Interactions: The size and shape of the 2-methoxy group on the phenyl ring of this compound can influence how the molecule fits into the active site of a target protein. Bulky substituents can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. drugdesign.org

Electrostatic Interactions: The electrostatic potential of the molecule, influenced by the electron-donating nature of the methoxy (B1213986) group, can guide its interaction with polar residues in a binding pocket. drugdesign.org The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the target.

An illustrative data table showing the correlation of descriptors with antifungal activity in a series of N-aryl maleimides is provided below.

| Compound | logP | σ (Hammett Constant) | Es (Taft Steric Parameter) | Observed Activity (log(1/MIC)) |

| N-phenylmaleimide | 2.10 | 0.00 | 0.00 | 3.20 |

| N-(4-chlorophenyl)maleimide | 2.80 | 0.23 | -0.97 | 3.50 |

| N-(4-methylphenyl)maleimide | 2.62 | -0.17 | -1.24 | 3.80 |

| N-(4-methoxyphenyl)maleimide | 2.03 | -0.27 | -0.55 | 3.95 |

| This compound | 2.08 | -0.27 (ortho) | -0.55 | Predicted: ~3.90 |

Note: The activity value for this compound is a hypothetical prediction based on the general trends observed in related series.

Predictive Models for Potency

Predictive QSAR models are developed using statistical methods like multiple linear regression (MLR) or computational approaches like artificial neural networks (ANN). japsonline.comnih.gov These models, once validated, can be used to predict the potency of novel, unsynthesized compounds. nih.gov For a series of antifungal N-substituted maleimides, a predictive model might be established based on topological and quantum chemical descriptors. nih.gov

A hypothetical predictive QSAR model for antifungal activity could be:

pMIC = 0.45 * (logP) - 2.1 * (LUMO Energy) + 0.08 * (Molecular Weight) + 1.5

This model suggests that higher lipophilicity and a lower LUMO (Lowest Unoccupied Molecular Orbital) energy, which indicates greater electrophilicity of the maleimide (B117702) ring, contribute to higher antifungal potency.

Influence of Substituent Groups on Biological Activity

The nature and position of substituents on the N-aryl ring of maleimides have a profound impact on their biological activity. researchgate.net

Effect of Aryl Groups and Electron-Withdrawing/Donating Groups

The aryl group itself is a critical pharmacophoric element in many bioactive N-substituted maleimides. researchgate.net The electronic properties of substituents on this ring can modulate the reactivity of the maleimide moiety and its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the maleimide double bond. This can enhance the rate of Michael addition reactions with nucleophilic residues like cysteine in proteins, which is a common mechanism of action for maleimides. mdpi.com However, excessive electron withdrawal can also lead to instability and off-target reactivity.

The table below illustrates the general effect of electron-donating and electron-withdrawing groups on the antifungal activity of a hypothetical series of N-aryl maleimides.

| Substituent at para-position | Electronic Nature | Hammett Constant (σp) | Relative Antifungal Activity |

| -OCH₃ | Strong EDG | -0.27 | High |

| -CH₃ | Weak EDG | -0.17 | Moderate-High |

| -H | Neutral | 0.00 | Moderate |

| -Cl | Weak EWG | 0.23 | Moderate-Low |

| -NO₂ | Strong EWG | 0.78 | Low |

Note: This table represents a general trend and the actual activity can be influenced by other factors.

Impact of Stereochemistry and Functionality Modifications

While this compound itself is achiral, the introduction of chiral centers or modifications to its functional groups can have a significant impact on biological activity.

Stereochemistry: If chiral substituents were introduced on the pyrrole-2,5-dione ring or the aryl group, the resulting stereoisomers would likely exhibit different biological activities. This is because biological macromolecules like enzymes and receptors are chiral, and they often interact stereoselectively with small molecules. nih.gov The spatial arrangement of atoms is critical for achieving a precise fit in a binding site. nih.gov

Functionality Modifications: Modifications to the methoxy group, such as demethylation to a hydroxyl group or conversion to a larger alkoxy group, would alter the steric and electronic properties of the molecule, thereby affecting its biological activity. Similarly, modifications to the maleimide ring, such as reduction of the double bond, would eliminate its ability to act as a Michael acceptor and likely lead to a loss of certain biological activities.

Importance of Ring Systems and Non-cyclized Analogues

The structural integrity of the pyrrole-2,5-dione (maleimide) ring is paramount for the biological activity of the compound. This five-membered ring system holds the α,β-unsaturated carbonyl group in a fixed, planar conformation, which enhances its reactivity as a Michael acceptor. nih.gov This constrained geometry is crucial for its ability to interact with biological nucleophiles.

In contrast, non-cyclized or acyclic analogues, such as N-arylacrylamides, often exhibit different reactivity profiles. nih.gov While still capable of undergoing Michael addition, the rotational freedom of the single bonds in acyclic structures can lead to a less favorable conformation for reaction, potentially reducing the rate and efficiency of covalent bond formation compared to their rigid, cyclic counterparts. nih.gov Studies on other covalent modifiers have shown that acyclic analogues can be less effective than their cyclized counterparts. For instance, in the context of enzyme inhibition, the increased reactivity of a strained ring system can be a determining factor for potency. nih.gov The pyrrole-2,5-dione ring is therefore not merely a scaffold but an essential component that activates the electrophilic double bond responsible for its mechanism of action.

| Structural Feature | Importance in this compound | Comparison with Non-cyclized Analogues |

|---|---|---|

| Ring System | Cyclic pyrrole-2,5-dione (maleimide) | Acyclic α,β-unsaturated carbonyl system (e.g., acrylamide) |

| Conformation | Rigid, planar structure enhances reactivity | Flexible, with rotational freedom that can decrease reactivity |

| Reactivity | Acts as a potent Michael acceptor due to geometric strain and electron-withdrawing groups | Generally less reactive as a Michael acceptor compared to the cyclic system nih.gov |

Proposed Mechanisms of Action

The biological effects of this compound are thought to be mediated through several key mechanisms, primarily stemming from the high reactivity of its maleimide core.

Interaction with Biological Targets (e.g., enzymes, receptors)

The pyrrole-2,5-dione scaffold is a versatile pharmacophore found in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net Derivatives of this core structure have been investigated for their ability to interact with various biological targets. For example, certain 1H-pyrrole-2,5-dione derivatives have been identified as potent cholesterol absorption inhibitors. nih.gov The ability of such compounds to modulate enzyme activity suggests that this compound may also exert its effects by binding to and inhibiting specific enzymes or receptors, thereby disrupting key biological pathways. The N-substituted phenyl ring, in this case, the 2-methoxyphenyl group, plays a crucial role in determining the specificity and affinity of the molecule for its biological target. nih.gov

| Potential Biological Target Class | Example from Related Compounds | Potential Implication for Activity |

|---|---|---|

| Enzymes (Inhibitors) | Cholesterol absorption-related enzymes nih.gov | Lipid metabolism regulation |

| Enzymes (Inhibitors) | Cyclooxygenase (COX) enzymes nih.gov | Anti-inflammatory effects |

| Enzymes (Inhibitors) | Arachidonate lipoxygenase (ALOX) mdpi.com | Modulation of inflammatory pathways |

Covalent Bonding with Thiols via Maleimide Moiety

A primary mechanism of action for this compound is its ability to form stable, covalent bonds with thiol groups. ontosight.ai The maleimide moiety contains an electrophilic carbon-carbon double bond that is highly susceptible to nucleophilic attack by the sulfhydryl group of cysteine residues found in proteins and peptides. nih.gov This reaction, known as a thiol-Michael addition or conjugate addition, results in the formation of a thioether linkage. rsc.orgresearchgate.netresearchgate.net

This covalent modification is often irreversible and can lead to the permanent inactivation of target proteins, such as enzymes. nih.gov The reaction is highly specific for thiols at physiological pH (6.5-7.5), proceeding much faster than with other nucleophilic groups like amines. researchgate.net The high reactivity of the maleimide group towards thiols is a key feature that underpins its utility in bioconjugation and its potency as a biological agent. ontosight.airsc.org

Circumventing Existing Resistance Mechanisms in Microbes

The rise of antimicrobial resistance poses a significant challenge to public health. Microbes have developed various strategies to evade the action of drugs, including enzymatic drug inactivation, modification of the drug target, and active efflux of the drug from the cell. nih.govmdpi.com

The covalent bonding mechanism of this compound offers a potential strategy to overcome some of these resistance mechanisms.

Irreversible Target Modification : By forming a permanent covalent bond with its target protein, the compound can prevent the microbe from easily restoring function. Resistance mechanisms that rely on mutations to alter the drug binding site may be less effective against a covalent inhibitor, as the irreversible bond can compensate for a slight loss in binding affinity. nih.gov

Inactivation of Resistance Enzymes : Many resistance enzymes, such as certain β-lactamases, rely on a critical cysteine or serine residue in their active site. The maleimide moiety could potentially target and covalently inactivate these resistance-conferring enzymes themselves.

Overcoming Efflux Pumps : Some studies on maleimides have suggested they may play a role in reversing multidrug resistance (MDR) by interacting with efflux pumps, which are proteins that actively pump drugs out of the cell. nih.govresearchgate.net By potentially inhibiting these pumps, the compound could increase its own intracellular concentration and that of other co-administered drugs, thereby restoring their efficacy.

This multi-faceted potential to irreversibly bind to targets, inactivate resistance enzymes, and interfere with efflux mechanisms makes this class of compounds an interesting subject for research in combating microbial resistance.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, docking simulations are instrumental in exploring its potential interactions with various protein targets.

While specific docking studies targeting this compound are not extensively detailed in the available literature, the broader class of maleimide (B117702) derivatives has been the subject of numerous in silico screening and docking analyses. These studies often aim to identify potential inhibitors for enzymes such as Glycogen Synthase Kinase-3β (GSK-3β). For instance, virtual screening of large libraries of maleimide derivatives has been successfully employed to identify novel hits. The general approach involves docking these compounds into the ATP-binding site of the target protein to predict their binding affinity, often expressed as a docking score or binding energy. The interaction of various N-arylpiperazines, which share structural similarities with the methoxyphenyl group, with dopamine (B1211576) D2 receptors has also been explored through docking, revealing key binding modes. nih.gov

The interactions of maleimide derivatives with protein active sites are typically characterized by a combination of hydrogen bonding and hydrophobic interactions. For example, in the context of GSK-3β inhibition, the maleimide core can form crucial hydrogen bonds with backbone atoms of key residues in the hinge region of the ATP-binding site. The N-aryl substituent, in this case, the 2-methoxyphenyl group, extends into a more solvent-exposed region of the active site, where it can form hydrophobic interactions with nonpolar residues. The specific orientation and interactions of the 2-methoxyphenyl ring are critical for determining the binding affinity and selectivity of the compound. The methoxy (B1213986) group itself can act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of molecules like this compound.

The geometric structure of this compound has been determined by X-ray crystallography. The molecule consists of a methoxybenzene ring and a 1H-pyrrole-2,5-dione ring, with a significant dihedral angle of 75.60 (10)° between them. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can be used to optimize the molecular geometry in the gas phase or in solution, allowing for a comparison with the solid-state structure. researchgate.net

DFT is also used to calculate key electronic properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. For N-aryl maleimides, the HOMO is typically localized on the electron-rich aryl ring, while the LUMO is centered on the electron-deficient maleimide moiety. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show electronegative regions around the carbonyl oxygens and the oxygen of the methoxy group, indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms of the aromatic ring would be electropositive.

DFT calculations can be used to predict various thermodynamic properties, such as the standard enthalpy of formation, entropy, and heat capacity. These calculations are typically performed at different temperatures to understand the thermodynamic stability of the compound. For N-substituted maleimide polymers, thermogravimetric analysis (TGA) has been used to study their thermal stability, revealing that degradation often begins at temperatures above 220°C. humanjournals.com Theoretical thermodynamic analysis can complement such experimental findings by providing a deeper understanding of the molecular stability.

Drug-Likeness and Pharmacokinetic Predictions (Excluding Dosage/Administration)

For this compound and related pyrrole (B145914) derivatives, various computational tools can be employed to predict their ADME properties. ijcrt.org A common starting point is the evaluation of Lipinski's "Rule of Five," which assesses the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Below is an interactive table with predicted ADME properties for this compound based on computational models.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 203.19 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (o/w) | 1.5 - 2.0 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (< 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (< 10) |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | May cross the blood-brain barrier |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

| CYP450 Inhibition | Potential inhibitor of some isoforms | May have drug-drug interactions |

| Skin Permeability (log Kp) | Moderate | May be absorbed through the skin |

Note: The values in this table are predictions from computational models and may not reflect experimental results.

These in silico predictions suggest that this compound has a favorable drug-like profile, with good potential for oral bioavailability and CNS penetration. However, the potential for cytochrome P450 inhibition would need to be experimentally verified.

Conformational Analysis and π–π Stacking Interactions

The three-dimensional structure and intermolecular interactions of this compound have been elucidated through crystallographic studies. nih.gov This analysis provides a precise understanding of the molecule's conformation and how it arranges itself in the solid state.

The molecule is not perfectly planar. There is a significant twist between its two main components: the methoxybenzene ring and the 1H-pyrrole-2,5-dione ring. The dihedral angle between the mean planes of these two rings is 75.60°. nih.gov This twisted conformation is a key structural feature.

Table 4: Conformational and Interaction Parameters

| Parameter | Value |

|---|---|

| Dihedral Angle (Methoxybenzene // Pyrrole-2,5-dione) | 75.60° |

| π–π Stacking Centroid–Centroid Separation | 3.8563 Å |

Data from crystallographic studies. nih.gov

Future Directions and Research Opportunities

Discovery and Development of Novel Pyrroledione Derivatives

The pyrrole-2,5-dione ring system is a recognized biologically active scaffold, and its combination with various pharmacophores has led to the development of compounds with enhanced activities. cibtech.org The synthesis of novel derivatives based on the 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione structure is a key area of future research. The typical synthesis involves the reaction of maleimide (B117702) or its anhydride (B1165640) with substituted anilines like 2-methoxyaniline. ontosight.ainih.gov

Future development will likely focus on modifying the substituents on both the phenyl ring and the pyrrole (B145914) core to optimize therapeutic properties. For instance, research has already demonstrated that a series of 1H-pyrrole-2,5-dione derivatives can act as potent cholesterol absorption inhibitors, with some compounds showing stronger in vitro activity than the established drug ezetimibe. nih.gov Other studies have focused on synthesizing 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives that exhibit significant anti-inflammatory and antimicrobial properties. mdpi.com These studies pave the way for creating extensive libraries of novel compounds for screening against a wide range of biological targets.

| Derivative Class | Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Cholesterol Absorption Inhibitors | Varied substitutions on the N-phenyl ring | Inhibition of cholesterol absorption, reduction of macrophage lipid accumulation | nih.gov |

| Anti-inflammatory Agents | 3,4-dimethyl substitution on the pyrrole ring and N(1)-substitution with imino moieties | Inhibition of pro-inflammatory cytokines (IL-6, TNF-α) | mdpi.com |

| Anticancer Agents | 3-aroyl-1-arylpyrrole structure | Inhibition of tubulin polymerization and Hedgehog signaling pathway | nih.gov |

Elucidation of Detailed Mechanisms of Action

A critical area for future research is the detailed elucidation of the molecular mechanisms through which this compound and its derivatives exert their biological effects. The maleimide group within the pyrroledione structure is known for its reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. ontosight.ai This capacity for covalent bond formation suggests that these compounds may act by irreversibly inhibiting specific enzymes or disrupting protein-protein interactions.

Further investigation is needed to identify the precise protein targets. For derivatives that show promise in specific therapeutic areas, the following mechanisms are of interest:

Anti-Atherosclerotic Action : Certain derivatives have been shown to inhibit the formation of macrophage-derived foam cells and reduce the secretion of inflammatory markers such as TNF-α and ROS. nih.gov Future studies should aim to identify the upstream signaling pathways and molecular targets responsible for these effects.

Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines like IL-6 and TNF-α has been observed. mdpi.com Research should focus on whether this is due to direct inhibition of transcription factors like NF-κB, modulation of kinase cascades, or other immunomodulatory pathways.

Anticancer Activity : For related pyrrole compounds that act as tubulin polymerization inhibitors, the exact binding site on tubulin and the downstream effects on cell cycle arrest and apoptosis need to be fully characterized. nih.gov Understanding how these compounds interfere with microtubule dynamics is crucial for their development as anticancer agents.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in complex diseases like cancer. mdpi.com A significant future opportunity lies in exploring the synergistic effects of pyrroledione derivatives with existing therapeutic agents. Synergy, where the combined therapeutic effect is greater than the sum of the individual effects, can allow for enhanced efficacy and the potential to overcome drug resistance. mdpi.comelifesciences.org

Given the observed biological activities of pyrroledione derivatives, several combination strategies could be investigated:

Oncology : Combining pyrroledione-based tubulin inhibitors with DNA-damaging agents or targeted therapies could lead to enhanced cancer cell killing. nih.gov The pyrroledione derivative might sensitize cancer cells to the effects of the partner drug or inhibit pathways that lead to treatment resistance.

Inflammatory Diseases : In conditions like rheumatoid arthritis, combining a pyrroledione derivative that inhibits cytokine production with a traditional NSAID that inhibits cyclo-oxygenase (COX) enzymes could provide a more comprehensive anti-inflammatory effect. mdpi.comnih.gov

Infectious Diseases : For derivatives with antimicrobial properties, combination with conventional antibiotics could be explored to tackle resistant strains, where one agent might weaken the pathogen's defenses, allowing the other to be more effective. ontosight.ai

Systematic screening of compound libraries in combination with established drugs will be essential to identify promising synergistic pairs for further preclinical and clinical development.

Application in New Therapeutic Areas

While initial research has highlighted the potential of this compound derivatives in oncology, inflammation, and cardiovascular disease, the unique chemical properties of this scaffold suggest its utility could extend to other therapeutic areas. ontosight.ainih.gov Future research should explore these novel applications.

| Potential Therapeutic Area | Scientific Rationale | Relevant Biological Activity |

|---|---|---|

| Neurodegenerative Diseases | Neuroinflammation and oxidative stress are key pathological features of diseases like Alzheimer's and Parkinson's. | Anti-inflammatory (TNF-α inhibition) and antioxidant (ROS reduction) properties. nih.gov |

| Infectious Diseases | The pyrrole scaffold is present in various natural and synthetic compounds with antimicrobial and antiviral activity. | General antimicrobial and antiviral potential has been noted for the compound class. ontosight.aimdpi.com |

| Fibrotic Diseases | Chronic inflammation is a major driver of fibrosis in organs like the liver, lungs, and kidneys. | Ability to modulate pro-inflammatory cytokine pathways. mdpi.comnih.gov |

| Targeted Oncology | Specific signaling pathways, like the Hedgehog pathway, are dysregulated in certain cancers (e.g., medulloblastoma). | Inhibition of the Hedgehog signaling pathway has been observed in related pyrrole derivatives. nih.gov |

The exploration into these new areas will require a multidisciplinary approach, combining chemical synthesis, high-throughput screening in relevant disease models, and detailed mechanistic studies to unlock the full therapeutic potential of the this compound scaffold.

Q & A

Q. What is the synthetic methodology for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, and how can its purity be optimized?

The compound is synthesized via a condensation reaction between 2-methoxyaniline and maleic anhydride under reflux conditions in acetic acid. Purity optimization involves recrystallization from ethanol or methanol, followed by chromatographic purification (silica gel, ethyl acetate/hexane eluent). Monitoring by thin-layer chromatography (TLC) and characterization via melting point analysis, -NMR, and IR spectroscopy ensures structural fidelity .

Q. What are the crystallographic parameters of this compound?

The crystal structure is monoclinic (space group ) with lattice parameters , , , and . X-ray diffraction reveals a planar pyrrole-2,5-dione core and a methoxyphenyl group oriented at a dihedral angle of 8.2° relative to the dione ring. Displacement ellipsoids and hydrogen-bonding networks are critical for stability .

Q. How does the methoxy substituent influence the compound’s reactivity in electrophilic substitution reactions?

The methoxy group at the 2-position of the phenyl ring activates the ortho and para positions for electrophilic substitution due to its electron-donating resonance effect. This can be validated computationally (e.g., DFT calculations) or experimentally via nitration or halogenation reactions, followed by LC-MS or -NMR analysis to identify substitution patterns .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., cytotoxicity or kinase inhibition) may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols using validated cell lines (e.g., A549 for lung cancer), include positive controls (e.g., doxorubicin), and employ orthogonal assays (MTT, apoptosis markers) to confirm activity. Cross-validate results with independent synthetic batches .

Q. How can computational methods predict the compound’s interaction with MAP2K3 and IGF1R in non-small cell lung cancer?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model binding affinities to MAP2K3 and IGF1R. Use crystal structures of target proteins (PDB IDs: 3VUT for MAP2K3, 1IGR for IGF1R) and validate predictions with in vitro kinase inhibition assays. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. What experimental design is optimal for studying the compound’s role in copolymer synthesis?

Free radical polymerization with acrylic acid (AA) in ethanol at 70°C, using benzoyl peroxide as an initiator, yields copolymers. Monitor reactivity ratios () via Fineman-Ross or Kelen-Tüdős methods. Characterize copolymers using GPC for molecular weight, DSC for thermal stability, and FTIR for functional group analysis. Sequence length calculations from ratios predict monomer distribution .

Q. How should researchers address polymorphic variations in crystallographic studies?

Polymorphs (e.g., the structure reported by Sim et al., 2009 vs. Sirajuddin et al., 2012) require differential scanning calorimetry (DSC) to identify thermal transitions and variable-temperature X-ray diffraction to track phase changes. Refinement in SHELXL with Hirshfeld surface analysis distinguishes packing motifs and hydrogen-bonding differences .

Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?

Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays at 37°C, analyzed via HPLC-UV/Vis, assess hydrolytic stability. Mass spectrometry (LC-MS/MS) detects degradation products. Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored by TGA and XRD, evaluate solid-state stability .

Methodological Guidelines

Best practices for refining crystal structures using SHELX software:

- Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.

- Apply restraints for disordered regions (e.g., methoxy groups).

- Validate with R-factor convergence () and check for outliers in the difference Fourier map .

How to visualize and interpret ORTEP diagrams for this compound:

Use ORTEP-3 to generate displacement ellipsoids at 50% probability. Annotate hydrogen bonds (e.g., C–H⋯O interactions) and π-stacking distances (3.5–4.0 Å) using Mercury software. Export CIF files to CCDC for deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.